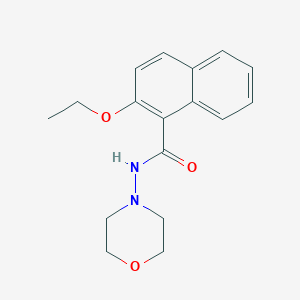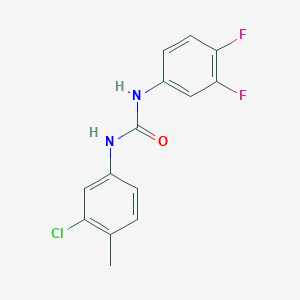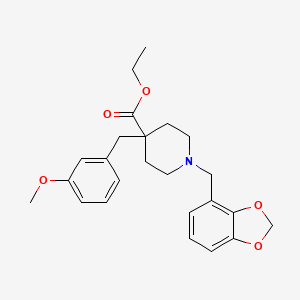![molecular formula C20H22N2O5S B4764255 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4764255.png)
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Descripción general
Descripción
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MS-275 or entinostat, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. MS-275 has been extensively studied for its potential use in cancer therapy, as well as in other diseases such as HIV and Alzheimer’s disease. In
Mecanismo De Acción
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a potent inhibitor of HDACs, particularly HDAC1 and HDAC3. By inhibiting HDACs, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide leads to the accumulation of acetylated histones, which leads to the re-expression of tumor suppressor genes. 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide also inhibits the activity of other proteins involved in cancer cell survival and proliferation, such as c-Myc and HIF-1α.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition to its anti-cancer effects, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its potency as an HDAC inhibitor. It has been shown to be effective at lower concentrations than other HDAC inhibitors, such as trichostatin A. However, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is also toxic at high concentrations, which can limit its use in certain experiments. Another limitation of using 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for HDAC1 and HDAC3. It may not be effective in inhibiting other HDAC isoforms, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is its potential use in other diseases, such as HIV and Alzheimer’s disease. Further research is needed to fully understand the mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide and its potential uses in various diseases.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs, leading to the re-expression of tumor suppressor genes. 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to enhance the activity of other anti-cancer drugs, such as cisplatin and doxorubicin. In addition to cancer therapy, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been studied for its potential use in other diseases such as HIV and Alzheimer’s disease.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-15-6-8-16(9-7-15)28(25,26)14-19(23)21-18-5-3-2-4-17(18)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSUZDRKPCHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-bromophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4764189.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4764194.png)

![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4764206.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4764211.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4764219.png)
![N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4764226.png)
![ethyl 2-methyl-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4764241.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4764260.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4764274.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4764293.png)